![molecular formula C25H33N5O B3886804 3-(1-ADAMANTYL)-N'-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE CAS No. 5785-87-5](/img/structure/B3886804.png)
3-(1-ADAMANTYL)-N'-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Vue d'ensemble
Description
3-(1-ADAMANTYL)-N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a diethylamino phenyl group, and a pyrazole ring
Mécanisme D'action
Target of Action
Adamantane derivatives, a key component of this compound, are known to possess multiple pharmacological activities such as antiviral, anticancer, antimycobacterial, antidiabetic, and antiparkinsonian . They often have unique target-specific activity profiles due to their unique spatial structure, high lipophilicity, and carbon cage rigidity .
Mode of Action
The adamantane moiety in the compound can easily penetrate biological lipid membranes, suggesting that it may interact directly with cellular targets .
Biochemical Pathways
The presence of the adamantane and pyridoxine moieties in similar compounds has been associated with promising anti-infective agents .
Pharmacokinetics
The high lipophilicity of adamantane derivatives suggests that they may have good absorption and distribution profiles .
Result of Action
Adamantane derivatives have been associated with a range of pharmacological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
The unique spatial structure and carbon cage rigidity of adamantane derivatives suggest that they may be relatively stable under a variety of environmental conditions .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ADAMANTYL)-N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds . The reaction conditions often require the use of transition-metal catalysts or photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of ion-exchange resins as catalysts can also be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-ADAMANTYL)-N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include transition-metal catalysts, oxidizing agents, reducing agents, and alkylating agents. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
3-(1-ADAMANTYL)-N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(1-ADAMANTYL)-N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE include other pyrazole derivatives and adamantyl-containing compounds. Examples include:
Uniqueness
The uniqueness of 3-(1-ADAMANTYL)-N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-(1-adamantyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O/c1-3-30(4-2)21-7-5-17(6-8-21)16-26-29-24(31)22-12-23(28-27-22)25-13-18-9-19(14-25)11-20(10-18)15-25/h5-8,12,16,18-20H,3-4,9-11,13-15H2,1-2H3,(H,27,28)(H,29,31)/b26-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLRXCNEKKNSRG-WGOQTCKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417102 | |
| Record name | AC1NT0YS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5785-87-5 | |
| Record name | AC1NT0YS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


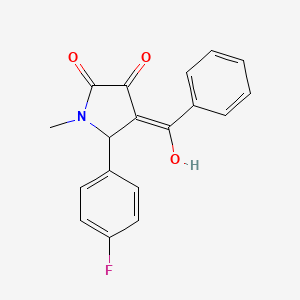
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B3886732.png)
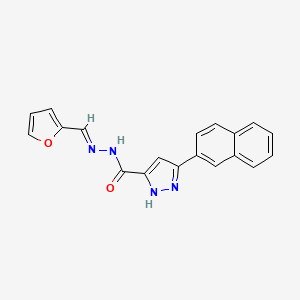
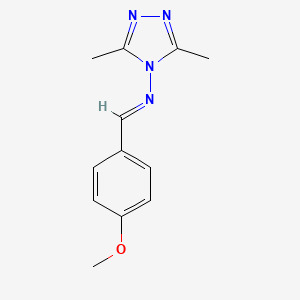
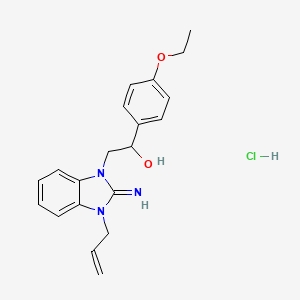
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3886753.png)
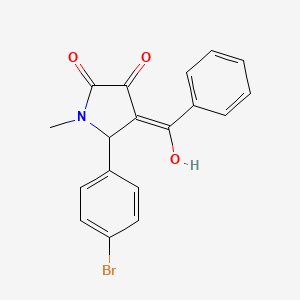
![(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine](/img/structure/B3886777.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-phenylpyrrolidine-2,3-dione](/img/structure/B3886785.png)
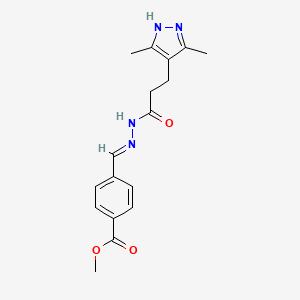

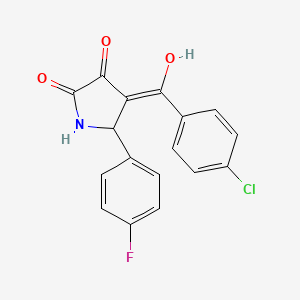
![N'-[4-(methylthio)benzylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3886815.png)
![(E)-1-(2-chlorophenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]methanimine](/img/structure/B3886819.png)
